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molecular formula C25H15Cl4NO4 B1264991 2-[(2,6-Dichlorobenzoyl)oxy]-3-[2-(2,6-dichlorophenyl)-6-quinolyl]propanoic acid

2-[(2,6-Dichlorobenzoyl)oxy]-3-[2-(2,6-dichlorophenyl)-6-quinolyl]propanoic acid

Cat. No. B1264991
M. Wt: 535.2 g/mol
InChI Key: RIBLCKIMIXLBMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07638630B2

Procedure details

To a solution of 1-{[2-(2,6-dichlorophenyl)-6-quinolinyl]methyl}-2-methoxy-2-oxoethyl 2,6-dichlorobenzoate 57 (0.113 g) in 10 ml THF are added, at 0° C., 1 ml of LiOH (1 M) and 0.5 ml of H2O2 (30%). The solution is then stirred at room temperature for 18 h. After addition of 10 ml KHSO4 (10%), the THF is evaporated. The aqueous phase is extracted with AcOEt (3×10 ml). The organic phases are washed with brine, dried over MgSO4 and evaporated under vacuum. The residue is triturated in pentane to give 2[(2,6-dichlorobenzoyl)oxy]-3-[2-(2,6-dichlorophenyl)-6-quinolinyl]propanoic acid 93 as a white powder.
Name
1-{[2-(2,6-dichlorophenyl)-6-quinolinyl]methyl}-2-methoxy-2-oxoethyl 2,6-dichlorobenzoate
Quantity
0.113 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.5 mL
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:34]=[CH:33][CH:32]=[C:31]([Cl:35])[C:3]=1[C:4]([O:6][CH:7]([CH2:12][C:13]1[CH:14]=[C:15]2[C:20](=[CH:21][CH:22]=1)[N:19]=[C:18]([C:23]1[C:28]([Cl:29])=[CH:27][CH:26]=[CH:25][C:24]=1[Cl:30])[CH:17]=[CH:16]2)[C:8]([O:10]C)=[O:9])=[O:5].[Li+].[OH-].OO.OS([O-])(=O)=O.[K+]>C1COCC1>[Cl:1][C:2]1[CH:34]=[CH:33][CH:32]=[C:31]([Cl:35])[C:3]=1[C:4]([O:6][CH:7]([CH2:12][C:13]1[CH:14]=[C:15]2[C:20](=[CH:21][CH:22]=1)[N:19]=[C:18]([C:23]1[C:28]([Cl:29])=[CH:27][CH:26]=[CH:25][C:24]=1[Cl:30])[CH:17]=[CH:16]2)[C:8]([OH:10])=[O:9])=[O:5] |f:1.2,4.5|

Inputs

Step One
Name
1-{[2-(2,6-dichlorophenyl)-6-quinolinyl]methyl}-2-methoxy-2-oxoethyl 2,6-dichlorobenzoate
Quantity
0.113 g
Type
reactant
Smiles
ClC1=C(C(=O)OC(C(=O)OC)CC=2C=C3C=CC(=NC3=CC2)C2=C(C=CC=C2Cl)Cl)C(=CC=C1)Cl
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
1 mL
Type
reactant
Smiles
[Li+].[OH-]
Step Three
Name
Quantity
0.5 mL
Type
reactant
Smiles
OO
Step Four
Name
Quantity
10 mL
Type
reactant
Smiles
OS(=O)(=O)[O-].[K+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution is then stirred at room temperature for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the THF is evaporated
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase is extracted with AcOEt (3×10 ml)
WASH
Type
WASH
Details
The organic phases are washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated under vacuum
CUSTOM
Type
CUSTOM
Details
The residue is triturated in pentane

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
ClC1=C(C(=O)OC(C(=O)O)CC=2C=C3C=CC(=NC3=CC2)C2=C(C=CC=C2Cl)Cl)C(=CC=C1)Cl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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